N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

Catalog No.
S15039423
CAS No.
70793-52-1
M.F
C9H10ClN3O2
M. Wt
227.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

CAS Number

70793-52-1

Product Name

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

IUPAC Name

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

InChI

InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-8(14)5-9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15)

InChI Key

DCOQZBAZLFPAAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NN)Cl

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide is a synthetic organic compound characterized by its unique structure, which features a 4-chlorophenyl group attached to a hydrazinyl moiety and an oxopropanamide functional group. This compound can be represented by the molecular formula C_10H_{11ClN_3O and has a molecular weight of approximately 228.67 g/mol. The presence of the hydrazinyl group suggests potential reactivity in various chemical transformations, while the 4-chlorophenyl substituent may impart specific biological activities.

  • Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or hydrazo derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may convert the carbonyl group to an alcohol, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The hydrazinyl nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide has been explored in various studies. It has shown potential anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory prostaglandins. Additionally, compounds with similar structures have demonstrated antimicrobial and antitumor activities, suggesting that this compound may also exhibit these biological effects.

The synthesis of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide typically involves the following steps:

  • Formation of Hydrazone: The first step often includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate.
  • Acylation Reaction: The hydrazone is then acylated with an appropriate acylating agent (such as acetic anhydride) to yield N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide.
  • Purification: The product is purified through recrystallization or chromatography techniques.

These methods can vary based on specific laboratory conditions and desired yields.

N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide holds potential applications in medicinal chemistry due to its bioactive properties. It can be explored for:

  • Pharmaceutical Development: As a lead compound for anti-inflammatory or antimicrobial drugs.
  • Research Studies: In evaluating its mechanism of action against various biological targets.
  • Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide focus on its binding affinities with biological macromolecules such as proteins and enzymes. Molecular docking studies can reveal how this compound interacts at the molecular level, providing insights into its pharmacological potential and guiding further modifications for enhanced activity.

Several compounds share structural similarities with N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamideStructureAnti-inflammatoryContains a benzo[d]thiazole moiety
5-{1-[(4-chlorophenyl)sulfonyl]-2-methyl}thiazoleStructureAntibacterialSulfonamide group enhances solubility
4-Chlorophenyl azideStructureClick chemistry applicationsAzide functional group allows for cycloaddition reactions

These compounds illustrate the diversity within this class of chemicals while highlighting the unique characteristics of N-(4-chlorophenyl)-3-hydrazinyl-3-oxopropanamide.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

227.0461543 g/mol

Monoisotopic Mass

227.0461543 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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